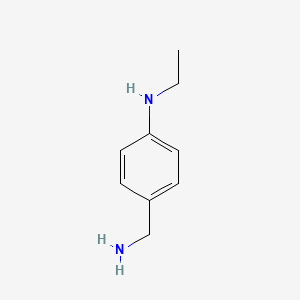

4-(aminomethyl)-N-ethylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6,11H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWURTPZWURJSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Approaches to the Synthesis of 4-(aminomethyl)-N-ethylaniline

Traditional and modern methods for synthesizing this compound and related structures rely on well-understood reaction mechanisms, including alkylation, reductive amination, and the use of Schiff base intermediates.

Direct alkylation is a fundamental approach for introducing an ethyl group onto an aniline (B41778) nitrogen. In the context of synthesizing this compound, this strategy would typically involve the reaction of a precursor, such as 4-(aminomethyl)aniline or a protected variant, with an ethylating agent like an ethyl halide. The process often requires basic conditions to deprotonate the amine, enhancing its nucleophilicity.

A related industrial process involves the alkylation of substituted anilines. For instance, a patented method describes the alkylation of 4-acetamino-3-methylaniline using ethyl chloride. google.com This type of reaction can be carried out under normal or increased pressure, with conditions varying based on the specific substrates used. google.com The use of a protecting group on the primary amino group, such as an acetyl group, is a common tactic to ensure selective alkylation of the desired nitrogen atom. Following alkylation, a hydrolysis step is required to remove the protecting group and yield the final product. google.com More advanced and greener methods for N-alkylation utilize alcohols as alkylating agents through a "hydrogen autotransfer" or "borrowing hydrogen" mechanism, which is catalyzed by transition metals and produces water as the only byproduct. researchgate.net

Reductive amination is a highly effective and widely used method for forming amines, which avoids the issue of over-alkylation that can occur with direct alkylation strategies. masterorganicchemistry.com This process involves two main steps: the formation of an imine or enamine from a carbonyl compound and an amine, followed by the reduction of this intermediate to the corresponding amine. researchgate.net

To synthesize this compound, one could envision two primary reductive amination pathways:

Reacting 4-(aminomethyl)aniline with acetaldehyde (B116499): The primary amino group of the starting material would react with acetaldehyde to form an imine, which is then reduced to introduce the N-ethyl group.

Reacting N-ethylaniline with a 4-formylbenzyl precursor: N-ethylaniline could be reacted with a protected 4-formylbenzaldehyde derivative. The subsequent reduction of the formed imine and deprotection would yield the target molecule.

A variety of reducing agents can be employed for this transformation, with their choice impacting selectivity and reaction conditions. masterorganicchemistry.com A patented process for a similar compound, 4-acetamino-3-methyl-N-ethylaniline, utilizes acetaldehyde as the carbonyl source with Raney nickel and hydrogen gas as the reducing system. google.com This highlights a classical approach using catalytic hydrogenation. Modern methods often favor hydride reagents for their versatility and milder reaction conditions.

| Reducing Agent | Typical Reaction Conditions | Selectivity & Characteristics | References |

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) or ethanol (B145695) solvent, often at room temperature. | Can reduce aldehydes and ketones; may require pH control to favor imine reduction over carbonyl reduction. | masterorganicchemistry.comorganic-chemistry.org |

| Sodium Cyanoborohydride (NaBH₃CN) | Mildly acidic conditions (pH ~6) to promote imine formation. | Highly selective for reducing imines in the presence of carbonyl groups. Less reactive and more selective than NaBH₄. | masterorganicchemistry.comlibretexts.org |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Non-protic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE). | Mild and highly effective for a wide range of substrates; does not require strict pH control. An alternative to the more toxic NaBH₃CN. | masterorganicchemistry.comorganic-chemistry.org |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, metal catalyst (e.g., Raney Ni, Pd/C, PtO₂), various pressures and temperatures. | Effective for a broad range of substrates. Considered a green method, but may require specialized pressure equipment. | google.comresearchgate.net |

The cornerstone of reductive amination is the in-situ formation of a Schiff base (an imine). sci-hub.se This intermediate is formed through the nucleophilic condensation of a primary or secondary amine with an aldehyde or ketone. sci-hub.semdpi.com The reaction typically involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine. researchgate.net

In a synthetic route to this compound, a Schiff base could be formed by reacting N-ethylaniline with a suitable benzaldehyde (B42025) derivative carrying a protected amino group at the para-position. Alternatively, 4-(aminomethyl)aniline can react with acetaldehyde. google.com While the Schiff base can sometimes be isolated, it is more common in modern protocols for it to be generated and reduced in the same reaction vessel. mdpi.com For example, a method for synthesizing N-ethylaniline involves reacting aniline with acetaldehyde to form the Schiff base, which is then reduced with sodium borohydride in an alcohol-based solvent. google.com This two-step, one-pot sequence is a hallmark of contemporary reductive amination.

Development of Novel Synthetic Routes and Green Chemistry Considerations

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally benign methods. These include one-pot protocols that reduce waste and save time, as well as the use of sustainable catalysts that minimize environmental impact.

One-pot reactions, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, cost, and waste reduction. primescholars.com Many modern reductive amination procedures are designed as one-pot processes where the amine, carbonyl compound, and reducing agent are combined sequentially or simultaneously. acs.orgacs.org

More complex one-pot syntheses have been developed for related N-alkylated anilines. For instance, a novel method for the one-pot synthesis of N-ethylaniline from nitrobenzene (B124822) and ethanol has been reported. researchgate.net This process combines several distinct chemical transformations—aqueous-phase reforming of ethanol to produce hydrogen, reduction of the nitro group to an amine, and subsequent N-alkylation of the amine—over a single catalyst in one reactor. researchgate.net Such integrated approaches represent the forefront of efficient chemical manufacturing. Similarly, multicomponent reactions, such as the three-component coupling of an aldehyde, an amine, and a phosphite (B83602) to form α-amino phosphonates, demonstrate the power of one-pot strategies in constructing complex molecules. cmu.ac.th

The principles of green chemistry increasingly guide the development of new synthetic methods, emphasizing the use of non-toxic reagents, renewable feedstocks, and catalytic processes. taltech.eersc.org In the synthesis of amines, this has led to a focus on catalytic systems that are efficient, selective, and reusable.

Catalytic reductive amination using molecular hydrogen is a prime example of a green chemical process, as it offers high atom economy. researchgate.net A range of heterogeneous catalysts, including supported metals like palladium on carbon (Pd/C) or amorphous cobalt particles, have been developed for this purpose, allowing for easy separation and recycling. organic-chemistry.org

A particularly innovative and sustainable strategy is the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In this process, a catalyst (often based on iridium or ruthenium) temporarily "borrows" hydrogen from an alcohol to oxidize it to an aldehyde. The aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen that the catalyst returns. The only byproduct of this elegant process is water, making it a highly atom-economical and environmentally friendly alternative to using alkyl halides. researchgate.net Furthermore, the development of organocatalytic methods for reductive amination provides a metal-free alternative, addressing concerns about metal contamination in the final product. acs.orgacs.orgchemrevlett.com

| Catalyst System | Reaction Type | Key Green Features | References |

| Raney Nickel | Reductive Amination / N-Alkylation | Heterogeneous, reusable catalyst. Often used with H₂ or under transfer hydrogenation conditions. | google.comresearchgate.net |

| Palladium on Carbon (Pd/C) | Reductive Amination / Hydrogenation | Widely used heterogeneous catalyst, highly efficient for hydrogenation with H₂ gas. | researchgate.net |

| Iridium or Ruthenium Complexes | N-Alkylation with Alcohols (Borrowing Hydrogen) | Homogeneous or heterogeneous. High atom economy, produces only water as a byproduct. Avoids use of alkyl halides. | researchgate.net |

| Organocatalysts (e.g., TMSOTf, DMEA) | Reductive Amination / Schiff Base Synthesis | Metal-free, avoiding potential product contamination. Often operates under mild conditions. | acs.orgacs.orgchemrevlett.com |

| Heterogeneous Copper Catalysts | C-N Coupling | Recyclable ligand-supported catalysts for Ullmann-type reactions, offering an environmentally benign approach. | researchgate.net |

Derivatization and Functionalization of the this compound Scaffold

The derivatization of the this compound core is a key strategy for exploring its chemical space. Methodologies focus on modifying the amino groups or substituting the aromatic ring to generate a library of analogs with diverse functionalities.

Synthesis of Substituted Aminomethyl Aniline Analogs

The synthesis of analogs of this compound can be achieved by targeting the N-ethyl group, the aminomethyl moiety, or the aniline ring itself. A primary method for creating substituted analogs is through N-alkylation of the aniline nitrogen. Organocatalytic reductive amination, for example, provides an efficient pathway for synthesizing N-alkylated anilines using various aldehydes and 2-propanol as a reducing agent. acs.org This method is effective for producing both secondary and tertiary amines. acs.org

Another approach involves modifying the aminomethyl linker. For instance, analogs can be prepared by synthesizing a substituted benzonitrile (B105546) precursor, which is then reduced to the corresponding aminomethyl derivative. The reduction of a nitrile to a primary amine is a common synthetic transformation, often accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). mdpi.comuq.edu.au This multi-step process allows for the introduction of substituents onto the aromatic ring prior to the formation of the aminomethyl group. mdpi.com The table below summarizes examples of substituted aminomethyl aniline analogs and the synthetic strategies employed.

| Analog Structure | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| N-Alkylated Anilines | Organocatalytic Reductive Amination | Aldehyde, 2-Propanol, TMSOTf | acs.org |

| 2-(Aminomethyl)-4-methylaniline | Reduction of 2-amino-5-methylbenzonitrile | LiAlH₄, THF | mdpi.com |

| 4-(1-(Aminomethyl)cyclopentyl)-N-methylaniline | Reduction of an amide precursor | LiAlH₄, THF | uq.edu.au |

Introduction of Heterocyclic Moieties onto the Core Structure

Heterocyclic structures are prevalent in a vast number of biologically active compounds and functional materials. uou.ac.in The incorporation of heterocyclic moieties onto the this compound scaffold can significantly alter its properties. These rings can be introduced by forming new bonds with either the primary or secondary amine, or through reactions involving the aniline ring.

One common strategy involves the reaction of the amine functionalities with precursors that build the heterocyclic ring. For example, substituted anilines can serve as starting materials for the synthesis of complex fused heterocyclic systems like quinazolinones. researchgate.netjddtonline.info The synthesis can involve reacting the aniline with reagents like 2-chloroacetyl chloride and thiosemicarbazide (B42300) to build a thiadiazole ring, which is then fused into a quinazolinone structure. jddtonline.info

Another method is the direct coupling of a pre-formed heterocycle to the aniline core. This can be achieved through nucleophilic substitution or reductive amination. For instance, a thiazole (B1198619) moiety can be attached to an aminomethyl aniline derivative by reacting a halomethyl-substituted thiazole with the amine. The versatility of these approaches allows for the introduction of a wide array of heterocyclic systems. Over 90% of new pharmaceutical compounds contain at least one heterocyclic structure, underscoring the importance of this synthetic strategy.

| Heterocyclic Moiety | Synthetic Strategy | Starting Materials | Reference |

|---|---|---|---|

| Thiazole | Nucleophilic substitution / Reductive amination | Aminomethyl aniline, Halomethyl thiazole | |

| Quinazolinone-Thiadiazole | Multi-step ring formation and fusion | Substituted aniline, 2-chloroacetyl chloride, thiosemicarbazide | jddtonline.info |

| Benzoxazine | Intramolecular cyclization | Azo-connected aminobenzoic acids, CuO@RHA/MCM-41 | tandfonline.com |

| Tetrazole | Mercury-promoted synthesis / Solid-phase synthesis | Amine, Thiocarbamoylimidazolium salts, Azide anion | scholaris.ca |

Chemoselective Functional Group Interconversions

The this compound molecule possesses two amine groups with different reactivity profiles: a primary benzylic amine and a secondary N-ethylaniline. The primary amine is generally more nucleophilic and less sterically hindered than the secondary aniline nitrogen. The lone pair of the aniline nitrogen is partially delocalized into the aromatic ring, reducing its basicity and nucleophilicity compared to the primary aminomethyl group. This difference in reactivity allows for chemoselective functional group interconversions.

For example, selective N-acylation or N-sulfonylation can often be achieved at the more reactive primary amine under carefully controlled conditions, leaving the N-ethylaniline group untouched. This is a standard strategy in organic synthesis where the relative nucleophilicity of different functional groups is exploited.

Conversely, functionalization of the secondary amine in the presence of the primary amine can be more challenging but is achievable using specific reagents or by employing a protecting group strategy. The primary amine could first be protected with a removable group (e.g., Boc), allowing for subsequent reaction at the secondary amine. The protecting group is then removed in a final step.

Functional group interconversion can also refer to the transformation of the amine groups into other functionalities. For instance, primary aliphatic amines can undergo deaminative coupling reactions catalyzed by transition metals, though this is a complex transformation. marquette.edu The conversion of an alcohol to a sulfonate and then to an alkyl halide is a classic example of functional group interconversion that proceeds via an SN2 mechanism, highlighting the importance of leaving groups and reaction conditions in determining the outcome. ub.edu While not directly involving amines, these principles of reactivity and mechanism are fundamental to achieving chemoselectivity in molecules with multiple functional groups like this compound.

Catalytic Applications and Mechanistic Investigations

Role as a Ligand Precursor in Transition Metal Catalysis

While no specific studies detail the use of 4-(aminomethyl)-N-ethylaniline as a ligand precursor, its bifunctional nature—possessing both a primary and a secondary amine—makes it a promising candidate for forming stable complexes with transition metals.

The synthesis of transition metal complexes using ligands derived from aminomethyl anilines is an area of active research. For instance, related compounds such as 4-(aminomethyl)-N-methylaniline have been utilized in the synthesis of chiral bis-phosphoramides, which act as organocatalysts in certain reactions. The general approach involves the reaction of the amine functionalities with a metal precursor, often containing halides or other labile ligands, to form a coordination complex. The specific geometry and electronic properties of the resulting complex would depend on the metal center, its oxidation state, and the reaction conditions.

Hypothetically, this compound could act as a bidentate ligand, coordinating to a metal center through both the primary aminomethyl nitrogen and the secondary aniline (B41778) nitrogen. The ethyl group on the aniline nitrogen could provide steric bulk, influencing the stereochemistry around the metal center. The synthesis of such complexes would likely be a straightforward process, but their characterization and catalytic evaluation remain to be performed.

Cross-coupling reactions, particularly C-N bond formation, are powerful tools in synthetic chemistry, and the development of effective catalyst systems is crucial. Ligands play a pivotal role in modulating the reactivity and stability of the metal catalyst. While there are no reports on the use of this compound derived ligands in C-N cross-coupling, related systems offer insights into their potential. For example, a heterogeneous catalyst system for Ullmann-type C-N coupling has been developed using a polystyrene-supported ligand containing a 4-(aminomethyl)naphthalen-1-yl group. This suggests that immobilizing aminomethyl aniline derivatives on a solid support can lead to recyclable and efficient catalysts.

Given the structural similarities, a hypothetical catalyst system based on a this compound ligand could potentially be active in C-N cross-coupling reactions. The electronic properties of the aniline ring and the steric environment created by the N-ethyl and aminomethyl groups would be key factors in determining its efficacy.

Organocatalytic Properties of Aminomethyl Aniline Systems

The field of organocatalysis has demonstrated the utility of simple organic molecules as catalysts. Aniline and its derivatives are well-known to catalyze various transformations, particularly the formation of imines and oximes.

Aniline and related aromatic amines are effective nucleophilic catalysts for the formation of imines and oximes from aldehydes and ketones. The catalytic cycle generally involves the initial formation of a highly reactive iminium ion from the reaction of the aniline catalyst with the carbonyl compound. This intermediate is then readily attacked by the amine or hydroxylamine (B1172632) to form the final imine or oxime product, regenerating the aniline catalyst.

Studies on more complex systems, such as 2-(aminomethyl)benzimidazoles, have shown that the presence of an additional basic site within the molecule can significantly enhance the catalytic activity compared to simple aniline. These bifunctional catalysts can facilitate proton transfer steps within the reaction mechanism, leading to rate accelerations.

While no specific data exists for this compound, it is highly probable that it would act as a competent catalyst for imine and oxime formation. The presence of two amine functionalities could potentially lead to a more complex catalytic cycle or enhanced reactivity compared to simple aniline.

The kinetics of aniline-catalyzed imine and oxime formation have been studied, revealing that the rate of the reaction is dependent on the concentration of both the carbonyl compound and the amine, as well as the pH of the reaction medium. The mechanism is generally understood to proceed through a tetrahedral intermediate, with the dehydration step to form the iminium ion often being rate-limiting.

For a catalyst like this compound, a detailed kinetic and mechanistic investigation would be necessary to understand its specific mode of action. It would be important to determine which of the two amine groups is the primary catalytic center and how the electronic and steric properties of the molecule influence the reaction rate and equilibrium. The following table outlines a hypothetical kinetic study for the catalysis of imine formation by this compound.

| Reactants | Catalyst | Conditions | Observed Rate Constant (k_obs) | Hypothetical Rate Enhancement |

| Benzaldehyde (B42025) + Aniline | This compound (10 mol%) | pH 7, Aqueous Buffer | - | - |

| Benzaldehyde + Hydroxylamine | This compound (10 mol%) | pH 7, Aqueous Buffer | - | - |

| Acetophenone + Aniline | This compound (10 mol%) | pH 7, Aqueous Buffer | - | - |

| This table is purely hypothetical to illustrate the type of data that would be generated from such a study. No experimental data is currently available. |

Exploration in Advanced Catalytic Systems

The exploration of this compound in more advanced catalytic systems remains an open field. Its structure suggests potential applications in asymmetric catalysis, where it could be used as a chiral ligand precursor after appropriate modification. Furthermore, its incorporation into metal-organic frameworks (MOFs) or polymers could lead to the development of novel heterogeneous catalysts with enhanced stability and recyclability. The lack of foundational research, however, means that these possibilities are currently speculative.

Heterogeneous Catalysis Incorporating this compound Frameworks

There is no available scientific literature detailing the incorporation of this compound into heterogeneous catalyst frameworks. Heterogeneous catalysis involves a catalyst in a different phase from the reactants, often a solid catalyst with liquid or gas-phase reactants. The key advantage is the ease of separation of the catalyst from the product mixture. wikipedia.org

For a compound like this compound to be used in heterogeneous catalysis, it would typically be immobilized on a solid support. Potential supports could include silica (B1680970), alumina, polymers, or carbon-based materials. wikipedia.orgmdpi.com The primary amine or the secondary amine group of the molecule could be used for grafting onto the support material. Subsequently, the aniline nitrogen or the aminomethyl nitrogen could coordinate with a catalytically active metal center.

While there are numerous examples of aniline and benzylamine (B48309) derivatives being supported on various materials to create heterogeneous catalysts for reactions like C-C coupling, hydrogenations, and oxidations, no studies have specifically reported using the this compound framework. mdpi.comrsc.org The development of such a catalyst would involve synthetic steps to first modify the support and then attach the ligand, followed by metallation. The performance of such a hypothetical catalyst would depend on factors like the nature of the support, the metal used, the reaction conditions, and the stability of the ligand-support linkage.

Stereoselective Catalysis utilizing Chiral Analogs

The synthesis of chiral analogs of this compound for use in stereoselective catalysis has not been reported in the reviewed scientific literature. Stereoselective catalysis aims to produce a specific stereoisomer of a product, which is of paramount importance in the pharmaceutical and fine chemical industries. semanticscholar.orgnih.gov

To be effective in stereoselective catalysis, a ligand derived from this compound would need to be chiral. This could theoretically be achieved by introducing a chiral center, for example, by using a chiral ethyl group or by derivatizing the amine functionalities with a chiral moiety. Such chiral ligands could then be complexed with transition metals (e.g., rhodium, iridium, palladium, copper) to create a chiral catalyst. nih.govrsc.org

The field of asymmetric catalysis has seen the successful application of various chiral benzylamine and diamine derivatives as ligands. semanticscholar.orgnih.gov These ligands have been instrumental in a wide range of enantioselective transformations, including reductions, oxidations, and C-C bond-forming reactions. For instance, chiral diamines are known to be effective ligands in copper-catalyzed asymmetric additions. nih.gov However, no research has been published that specifically details the synthesis and application of a chiral analog of this compound in any stereoselective process. The potential efficacy of such a ligand remains a matter of speculation until experimental data becomes available.

Applications in Advanced Materials Science

Monomeric Utility in Polymer Chemistry

As a molecule possessing two distinct amine functionalities, 4-(aminomethyl)-N-ethylaniline could theoretically be employed as a monomer or a modifying agent in various polymerization reactions.

Precursor for Polyamide and Polyimide Synthesis

Polyamides and polyimides are high-performance polymers synthesized through the reaction of diamine monomers with dicarboxylic acid derivatives (for polyamides) or dianhydrides (for polyimides). The primary aminomethyl group of this compound is a suitable nucleophile for these condensation polymerization reactions.

Polyamide Synthesis: The primary amine can react with diacyl chlorides or dicarboxylic acids to form amide linkages, the defining bond in polyamides. The secondary N-ethylaniline group might not readily participate in this primary polymerization step under standard conditions, potentially serving as a site for post-polymerization modification or influencing the polymer's final properties, such as solubility and thermal characteristics.

Polyimide Synthesis: In polyimide synthesis, a two-step process is common. cas.org The primary amine of this compound could react with a dianhydride to form a soluble poly(amic acid) precursor. Subsequent thermal or chemical imidization would then create the final, often highly stable, polyimide structure. bldpharm.comalfa-chemistry.com

Incorporation into Functional Polymer Systems

The N-ethylaniline moiety imparts specific electronic and physical properties that could be harnessed in functional polymers.

Solubility and Processability: The ethyl group on the aniline (B41778) nitrogen can disrupt chain packing and increase the free volume within the polymer matrix. This often enhances the solubility of rigid-chain polymers in organic solvents, improving their processability for applications like film casting or fiber spinning. nih.gov

Redox-Active Polymers: The N-ethylaniline unit is redox-active, similar to aniline itself. Polymers incorporating this moiety could exhibit electroactivity, making them candidates for materials used in antistatic coatings, electrochromic devices, or as components in rechargeable batteries and sensors. escholarship.org

Role in the Development of Functional Organic Materials

The distinct electronic nature of the N-ethylaniline group and the reactive handle of the aminomethyl group allow for its potential use in creating specialized organic materials.

Components in Optoelectronic and Sensing Materials Research

Aniline derivatives are frequently explored for their optical and electronic properties. The N-ethylaniline portion of the molecule contains a nitrogen lone pair conjugated with the aromatic ring, which is a common feature in chromophores and electronically active materials.

Optoelectronic Materials: Incorporation into larger conjugated systems could influence the material's absorption and emission spectra, making it a potential building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Chemical Sensors: The amine groups can act as binding sites for specific analytes. Changes in the electronic environment of the N-ethylaniline unit upon binding could lead to a detectable optical or electrical signal, forming the basis of a chemical sensor. For example, polymers containing aniline derivatives have been investigated for sensor applications. nih.gov

Surface Functionalization Applications

Surface functionalization is a key process for tailoring the interface between a bulk material and its environment. ethz.ch The primary aminomethyl group of this compound is a prime candidate for grafting the molecule onto surfaces.

Covalent Attachment: The primary amine can form covalent bonds with surfaces rich in complementary functional groups, such as carboxylic acids, epoxides, or isocyanates, via standard coupling chemistries. This allows for the permanent modification of a material's surface properties, for instance, to improve adhesion, alter wettability, or attach other functional molecules. nih.govnih.gov

Contribution to Covalent Organic Framework (COF) and Porous Material Design

Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, built from molecular precursors linked by strong covalent bonds. tcichemicals.com Diamine linkers are commonly used in the synthesis of imine-linked COFs.

COF Linker: The primary amine of this compound could participate in condensation reactions with multi-aldehyde linkers to form crystalline, imine-based COFs. The N-ethylaniline group would then decorate the pores of the resulting framework.

Functional Pore Design: The presence of the N-ethylaniline groups within the COF pores would modify the pore's chemical environment. These amine-functionalized pores could offer selective binding sites for guest molecules, particularly acidic gases like CO₂. Amine-functionalized COFs are a well-researched area for applications in carbon capture and gas separation. nih.gov The ethyl group could also influence the framework's hydrophobicity and its interactions with organic guest molecules.

Aminomethyl Aniline as a Building Block for COF Synthesis

The synthesis of Covalent Organic Frameworks relies on the precise assembly of organic monomers into extended, crystalline structures. The choice of monomer is critical as it dictates the topology, porosity, and ultimate properties of the resulting framework. Amine-containing compounds are fundamental building blocks in the construction of many COFs, typically through the formation of imine or aminal linkages. nih.govrsc.org

In the context of COF synthesis, a molecule like this compound offers two distinct amine functionalities: a primary aminomethyl group (-CH₂NH₂) and a secondary N-ethylamino group (-NHCH₂CH₃). This dual functionality presents intriguing possibilities for the design of novel COF structures. The primary amine can readily participate in condensation reactions with aldehydes to form imine bonds, a common and robust linkage in COF chemistry. nih.gov The secondary amine, being less reactive under standard solvothermal synthesis conditions, could potentially be incorporated into the framework through alternative synthetic strategies or remain as a functional group within the pores of the COF.

The general approach to synthesizing imine-linked COFs involves a solvothermal reaction between an amine monomer and an aldehyde monomer in a high-boiling point solvent. nih.gov For instance, a hypothetical synthesis could involve the reaction of this compound with a multitopic aldehyde such as terephthaldehyde. The reaction would proceed via a Schiff base condensation, forming a crystalline, porous polymer. The reversibility of the imine bond formation is crucial for the "self-healing" process that leads to a highly ordered, crystalline COF structure. nih.gov

While the specific use of this compound as a primary building block in published COF syntheses is not extensively documented in the provided search results, the principles of COF chemistry suggest its potential as a valuable monomer. The ethyl group on the secondary amine could influence the stacking of the 2D layers in a layered COF, potentially tuning the interlayer spacing and affecting the material's properties. digitellinc.com

Characterization of Material Porosity and Structural Integrity

Following the synthesis of a COF, a thorough characterization is essential to confirm its successful formation, crystallinity, and porosity. The structural integrity and porosity of COFs derived from monomers like this compound would be assessed using a suite of standard analytical techniques.

Structural Integrity and Crystallinity:

The crystalline nature of a newly synthesized COF is typically confirmed by Powder X-ray Diffraction (PXRD). digitellinc.com A successful synthesis would yield a diffraction pattern with distinct peaks, indicating a long-range ordered structure. The positions of these peaks can be compared to simulated patterns based on the proposed crystal structure to validate the intended framework topology.

Further confirmation of the covalent linkages formed during the synthesis is obtained through spectroscopic methods. Fourier-Transform Infrared (FT-IR) spectroscopy would be used to identify the disappearance of the characteristic vibrational bands of the starting amine and aldehyde groups and the appearance of a new band corresponding to the C=N stretching of the imine linkage. researchgate.net Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides additional evidence of the successful network formation by showing characteristic chemical shifts for the carbon atoms in the imine bonds and the triazine rings, if applicable. nih.gov

Material Porosity:

The permanent porosity of a COF is a key characteristic and is typically evaluated by nitrogen adsorption-desorption isotherms at 77 K. digitellinc.com From these measurements, several important parameters can be determined, including the Brunauer-Emmett-Teller (BET) surface area, which quantifies the total accessible surface area of the material. For example, reported imine-linked COFs have exhibited high BET surface areas, such as 2352 m²/g for HHU-COF-1. nih.gov

The pore size distribution and pore volume are also crucial parameters derived from the nitrogen sorption data. These characteristics are critical for applications such as gas separation, where the pore size must be suitable for selectively adsorbing certain gas molecules over others. rsc.org The shape of the isotherm can also provide information about the type of pores present in the material (e.g., micropores or mesopores).

The following interactive data table summarizes the key characterization techniques and the information they provide for a hypothetical COF synthesized using an aminomethyl aniline derivative.

| Characterization Technique | Information Obtained | Example Finding for a Representative Imine-Linked COF |

| Powder X-ray Diffraction (PXRD) | Confirms crystallinity and provides information on the crystal structure and interlayer spacing. | Sharp diffraction peaks corresponding to a specific crystallographic space group. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirms the formation of new covalent bonds (e.g., imine C=N stretch). | Disappearance of N-H and C=O stretching bands of monomers and appearance of a C=N stretching band around 1620 cm⁻¹. |

| Solid-State ¹³C NMR Spectroscopy | Provides detailed information about the local chemical environment of carbon atoms, confirming the network structure. | A peak around 158-160 ppm attributed to the carbon of the imine bond. |

| Nitrogen Adsorption-Desorption Isotherms | Determines the specific surface area (BET), pore volume, and pore size distribution. | High BET surface area (e.g., >1000 m²/g) with a narrow pore size distribution. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the COF. | High thermal stability, often stable up to 400-500 °C under an inert atmosphere. |

The structural integrity of a COF is also assessed by its chemical stability under various conditions, such as exposure to acids, bases, and different solvents. nih.gov A robust COF should maintain its crystallinity and porosity after such treatments. The presence of the N-ethylaniline moiety within the pores could also influence the chemical environment and, consequently, the stability and functional properties of the material.

Advanced Analytical Methodologies in Research

Development of Sophisticated Chromatographic Separation Techniques

Chromatography is indispensable for the isolation and quantification of 4-(aminomethyl)-N-ethylaniline from synthesis reaction mixtures, environmental samples, or biological matrices. The development of tailored separation methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) allows for high-resolution separation and accurate assessment of the compound's purity.

High-Performance Liquid Chromatography (HPLC) Method Development for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of aromatic amines due to its versatility and wide range of available stationary phases. For compounds like this compound, which possess both hydrophobic (aromatic ring, ethyl group) and hydrophilic/ionizable (amino groups) characteristics, mixed-mode chromatography can be particularly effective. helixchrom.com This approach combines reversed-phase and ion-exchange mechanisms to achieve superior separation of complex mixtures. helixchrom.com

Method development for separating this compound and potential impurities or derivatives often involves reversed-phase (RP) chromatography. A typical RP-HPLC method would utilize a C18 column with a mobile phase consisting of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netsigmaaldrich.com For instance, a method for the closely related compound, 4-Amino-N-methylaniline, uses a mobile phase of acetonitrile, water, and phosphoric acid on a reverse-phase column. sielc.com To ensure compatibility with mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are often substituted for non-volatile ones like phosphoric acid. sielc.comsielc.com The separation of aniline (B41778) homologs can be achieved on a C18 column with a mobile phase of methanol and water. sigmaaldrich.com The quantification of aniline and N-methylaniline in complex samples has been successfully performed using a C18 column with an acetonitrile-water eluent and UV detection. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Amines

Parameter Condition 1 (for 4-Amino-N-methylaniline) helixchrom.com Condition 2 (for Aniline Homologs) Condition 3 (for N-methylaniline) core.ac.uk Column Newcrom R1 (Reverse Phase) Discovery C18 (15 cm x 4.6 mm, 5 µm) Nucleosil C18 (250 mm, 5 µm) Mobile Phase Acetonitrile, Water, and Phosphoric Acid Methanol:Water (60:40) Acetonitrile:Water (70:30) Flow Rate Not Specified 1.0 mL/min Not Specified Detection MS-compatible (with formic acid) Not Specified UV (190 nm) Retention Time (Analyte) Not Specified Varies by homolog 5.76 min

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity of the amino groups, derivatization is often required for aniline and its derivatives to improve their chromatographic behavior and volatility. sigmaaldrich.com However, direct analysis is also possible. GC is well-suited for purity assessment of starting materials and for monitoring the progress of reactions involving this compound.

When coupled with a mass spectrometer (GC-MS), this method provides definitive identification of impurities and byproducts. nih.gov For the analysis of aniline derivatives, capillary columns such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or SE-54) are commonly used. epa.gov The choice of detector is critical; a Flame Ionization Detector (FID) offers general-purpose, high-sensitivity detection, while a Nitrogen-Phosphorus Detector (NPD) provides enhanced selectivity for nitrogen-containing compounds like anilines, thereby reducing interferences from the sample matrix. epa.gov

For example, a GC-MS method for determining aniline in soil samples utilized a capillary column and identified aniline based on its characteristic quantitative ion at m/z 93 and qualifier ions at m/z 65 and 66. mdpi.com Similarly, the analysis of aniline and N-methylaniline can be performed after extraction and derivatization, with GC/MS providing strong molecular ions for positive identification. nih.gov The thermal stability of the analyte is a key consideration, as some aniline derivatives can degrade at high injector temperatures.

Table 2: Typical GC Conditions for Analysis of Aniline and its Derivatives

Parameter General Conditions for Aniline Derivatives core.ac.uk GC-MS for Aniline in Soil Column Fused silica (B1680970) capillary (e.g., SE-54) Capillary Column (details not specified) Carrier Gas Helium or Nitrogen Helium Injector Temperature Optimized to prevent degradation Not Specified Oven Program Temperature gradient (e.g., 40°C to 280°C) Not Specified Detector Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) Mass Spectrometer (MS) Key MS Ions (for Aniline) - Quantitative: m/z 93; Qualitative: m/z 65, 66

Advanced Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and elucidating the detailed molecular structure of this compound and any novel derivatives synthesized from it.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. omicsonline.orgWhile one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, complex structures and novel derivatives of this compound demand more advanced, multi-dimensional techniques. weebly.comresearchgate.net Two-dimensional (2D) NMR experiments are critical for establishing the connectivity of atoms within a molecule. ethz.ch* COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. For a derivative of this compound, COSY would reveal correlations between the ethyl group protons (CH₂ and CH₃) and between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment is invaluable for assigning carbon signals based on their attached, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton, for example, by connecting the aminomethyl protons to the aromatic ring carbons or the ethyl group protons to the nitrogen-bearing aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, which is key for determining the stereochemistry and conformation of new derivatives.

For nitrogen-containing compounds, ¹⁵N NMR can also provide valuable information, with chemical shifts being sensitive to the electronic environment of the nitrogen atom. nih.govHMBC experiments can also reveal ¹H-¹⁵N correlations, aiding in the structural puzzle. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a vital technique for unequivocally determining the elemental composition of a compound. longdom.orgUnlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million, ppm). algimed.comThis precision allows for the calculation of a unique elemental formula, which is a critical step in identifying an unknown compound or confirming the synthesis of a new derivative. algimed.com Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions of aniline derivatives for HRMS analysis. The measured accurate mass can then be used to confirm the expected molecular formula of this compound (C₉H₁₄N₂) or its derivatives. For example, if a reaction is expected to add a specific functional group, HRMS can confirm the addition by matching the measured mass of the product to the calculated exact mass of the new formula. Tandem mass spectrometry (MS/MS) on high-resolution instruments can further provide structural information by precisely measuring the masses of fragment ions, helping to piece together the molecule's structure. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. sci-hub.stThese techniques are complementary and are excellent for identifying the functional groups present in a molecule. tsijournals.comFor this compound, FT-IR and Raman spectra would exhibit characteristic bands confirming its structure.

N-H Vibrations: The primary (-NH₂) and secondary (-NH-) amine groups will show distinct stretching vibrations. Primary amines typically show two bands (asymmetric and symmetric stretches) in the 3300-3500 cm⁻¹ region, while secondary amines show a single, often weaker, band in the same region. researchgate.netN-H bending vibrations appear in the 1550-1650 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethyl and methylene (B1212753) groups) appear just below 3000 cm⁻¹. core.ac.uk* C=C Aromatic Vibrations: Stretching vibrations of the benzene (B151609) ring are characteristically found in the 1450-1600 cm⁻¹ region. sphinxsai.com* C-N Vibrations: The C-N stretching vibrations for aromatic and aliphatic amines occur in the 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. materialsciencejournal.org The substitution pattern on the benzene ring (1,4- or para-substitution) also gives rise to characteristic out-of-plane C-H bending bands in the 800-860 cm⁻¹ region. materialsciencejournal.orgComparing the FT-IR and Raman spectra of a synthesized compound with known spectra of similar aniline derivatives can rapidly confirm the presence of key structural features. researchgate.netnih.gov

Table 3: Expected Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity N-H Stretch Primary Amine (-NH₂) 3300 - 3500 (two bands) Medium N-H Stretch Secondary Amine (-NH-) 3300 - 3500 (one band) Weak-Medium C-H Stretch (Aromatic) Aromatic Ring 3000 - 3100 Medium-Weak C-H Stretch (Aliphatic) -CH₂-, -CH₃ 2850 - 3000 Strong N-H Bend Amines 1550 - 1650 Medium C=C Stretch Aromatic Ring 1450 - 1600 Medium-Strong C-N Stretch (Aromatic) Ar-NH- 1250 - 1360 Strong C-H Bend (Out-of-Plane) para-substituted Ring 800 - 860 Strong

X-ray Crystallography for Solid-State Structural Confirmation

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

To date, a comprehensive single-crystal X-ray diffraction study dedicated solely to this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related aniline derivatives provides valuable insights into the likely structural motifs and crystallographic parameters that could be anticipated for this compound.

For comparative purposes, crystallographic data for analogous aromatic amines are often considered. These studies reveal common packing motifs and hydrogen bonding networks that are likely to be influential in the crystal structure of this compound. Structural data for a representative analogous compound, such as a substituted N-alkylaniline, would typically be presented in a format similar to the table below.

| Crystallographic Parameter | Value (for a representative analog) |

| Empirical Formula | C₉H₁₄N₂ |

| Formula Weight | 150.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.876(2) |

| c (Å) | 15.432(6) |

| α (°) | 90 |

| β (°) | 109.87(2) |

| γ (°) | 90 |

| Volume (ų) | 863.4(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.156 |

| Absorption Coefficient (mm⁻¹) | 0.072 |

| F(000) | 328 |

| Note: This data is hypothetical and for illustrative purposes only, pending experimental determination for this compound. |

Investigation of Crystal Packing and Supramolecular Assembly

The arrangement of molecules in a crystal lattice, known as crystal packing, is directed by a variety of intermolecular forces. In the case of this compound, the presence of both primary and secondary amine functionalities, along with the aromatic ring, suggests that hydrogen bonding and π-stacking interactions will be dominant features of its supramolecular assembly.

Furthermore, the aniline ring provides a platform for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings, are a common feature in the crystal structures of aromatic compounds. The specific geometry of these π-stacking interactions (e.g., face-to-face or offset) would significantly influence the packing efficiency and ultimately the physical properties of the crystalline material. The interplay between the directional hydrogen bonds and the less directional π-π stacking interactions would dictate the final supramolecular assembly of this compound in the solid state. A detailed analysis of these interactions would be crucial for understanding its stability, solubility, and other material properties.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Complex Architectures

The synthesis of complex molecules derived from 4-(aminomethyl)-N-ethylaniline necessitates innovative strategies that offer precision, efficiency, and scalability. Emerging fields such as flow chemistry, photoredox catalysis, and electrochemistry present promising avenues to overcome the limitations of traditional batch processing and to access novel chemical reactivity.

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and simplified scale-up. durham.ac.ukthieme-connect.de The application of this technology to the synthesis and derivatization of this compound is a key area for future investigation.

Researchers have successfully demonstrated multistep continuous flow setups for the conversion of anilines into more complex heterocyclic products like pyrazoles. rsc.org Such systems incorporate sequential reaction modules, including diazotization, reduction, hydrolysis, and cyclo-condensation, all performed in a continuous stream. rsc.org This approach could be adapted for the derivatization of this compound, enabling the rapid synthesis of compound libraries for medicinal chemistry or materials science applications. For instance, a continuous flow process could be designed for the acetylation of the aminomethyl group, followed by further functionalization on the aniline (B41778) ring. u-szeged.hu

A particularly promising direction is the integration of biocatalysis with continuous flow reactors. The use of immobilized enzymes, such as nitroreductases in packed-bed reactors, has been shown to be effective for the continuous synthesis of anilines from nitroaromatic precursors. nih.govacs.org This chemoenzymatic approach operates at room temperature and atmospheric pressure in aqueous buffers, offering a sustainable alternative to methods requiring high-pressure hydrogen and precious-metal catalysts. nih.govacs.org Future work could focus on developing a continuous flow system that utilizes an immobilized enzyme to selectively modify the this compound scaffold.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Potential Advantages of Flow |

|---|---|---|---|

| Reaction Time | Hours to Days | Minutes to Hours rsc.org | Significant reduction in processing time nih.gov |

| Scale-up | Challenging, requires process redesign | Straightforward by extending operation time rsc.org | Facilitates both lab-scale screening and large-scale production |

| Safety | Handling of potentially unstable intermediates rsc.org | Small reactor volumes minimize hazards durham.ac.uk | Improved thermal management and control |

| Integration | Separate workup and purification steps | In-line purification and analysis possible durham.ac.uk | Telescoped reaction sequences reduce manual handling rsc.org |

Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govrsc.org This strategy is particularly relevant for the synthesis and functionalization of aminomethyl anilines due to its ability to generate highly reactive α-aminoalkyl radicals from simple amine precursors. nih.gov Earth-abundant metal complexes, such as those based on iron, have proven to be effective photoredox catalysts, rivaling the performance of noble metals like ruthenium. nih.gov Future research could explore the use of photoredox catalysis to couple the α-aminoalkyl radical derived from this compound with various electron-deficient alkenes or other radical acceptors, providing a direct route to complex, highly functionalized derivatives. nih.govrsc.org

Electrochemistry offers an alternative, reagent-free method for generating reactive intermediates. acs.orgacs.org The anodic oxidation of N-alkylanilines is a well-established process that can lead to polymerization or the formation of specific coupling products. acs.orgacs.org Unexplored avenues include the selective electrochemical functionalization of this compound. By carefully controlling the electrode potential and reaction conditions, it may be possible to achieve selective C-H functionalization on the aromatic ring or controlled coupling reactions involving the ethyl or aminomethyl groups. This approach avoids the need for stoichiometric chemical oxidants, contributing to greener synthetic protocols.

Advanced Catalytic Systems and Applications

The development of novel catalytic systems is paramount for improving the sustainability and efficiency of processes involving this compound. Biocatalysis and the design of recyclable heterogeneous catalysts are at the forefront of this research, promising to replace traditional methods that often rely on harsh conditions and expensive, toxic reagents.

The use of enzymes and enzyme-mimetic systems offers unparalleled selectivity and mild reaction conditions for chemical transformations. researchgate.net The biocatalytic synthesis of anilines and their derivatives is a rapidly growing field. acs.org For example, directed evolution has been used to engineer flavin-dependent enzymes capable of synthesizing a wide array of secondary and tertiary anilines via an oxidative amination pathway. researchgate.net Imine reductases (IREDs) represent another class of enzymes that can be used for the asymmetric synthesis of chiral amines, a crucial transformation in the pharmaceutical industry. mdpi.com Future work should focus on identifying or engineering enzymes that can act on the this compound scaffold, perhaps to install chirality or perform selective N-dealkylation or C-H functionalization.

Enzyme-mimetic catalysts, which are small molecules designed to replicate the function of an enzyme's active site, also hold significant promise. Aniline-derived diselenides have been shown to act as effective mimics of the antioxidant enzyme glutathione peroxidase (GPx), with their catalytic efficiency being tunable through electronic modification of the aniline ring. nih.gov This suggests the possibility of designing catalysts based on the this compound structure for specific redox transformations.

| Enzyme/System | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Nitroreductase (NR-55) | Aromatic Nitro Reduction | Nitroaromatics | High chemoselectivity, mild conditions, avoids H₂ gas and precious metals. nih.govacs.org | nih.govacs.org |

| Evolved Flavin-dependent Enzyme (PtOYE) | Oxidative Amination | Cyclohexanones, Amines | Broad substrate scope, preparation of diverse secondary/tertiary anilines. researchgate.net | researchgate.net |

| Imine Reductases (IREDs) | Reductive Amination | Imines, Ketones/Aldehydes + Amines | High stereocontrol for chiral amine synthesis. mdpi.com | mdpi.com |

| Aniline-derived Diselenides | GPx Enzyme Mimicry | Peroxides | Tunable catalytic antioxidant activity. nih.gov | nih.gov |

Sustainability in chemical synthesis demands the use of catalysts that are not only efficient but also recoverable and reusable. sciltp.com Heterogeneous catalysts are particularly attractive in this regard. researchgate.net Research has shown that Ti-Pd alloys can act as effective and recyclable heterogeneous catalysts for the N-alkylation of anilines with alcohols via a hydrogen autotransfer mechanism. researchgate.net Similarly, palladium complexes have demonstrated good recyclability in the N-alkylation of aniline. researchgate.net

Metal-organic frameworks (MOFs) are another class of promising materials for heterogeneous catalysis due to their high surface area and tunable structures. acs.org MOF-based catalysts have been successfully employed in a variety of organic transformations, and their reusability is a key feature. acs.org Future efforts could be directed at developing MOF- or alloy-based catalysts specifically for the synthesis of this compound or its derivatives. For instance, a recyclable catalyst could be designed for the direct N-ethylation of 4-(aminomethyl)aniline, providing a more sustainable route to the target compound. Catalyst-free approaches, such as using high-frequency ultrasound to induce N-dealkylation in water, also represent an innovative direction for green chemistry. rsc.org

Novel Material Platforms and Device Integration

The unique structure of this compound, featuring primary and tertiary amine functionalities along with an aromatic ring, makes it an attractive building block for novel polymers and functional materials. Polyaniline and its derivatives are well-known conducting polymers with applications in various electronic devices. nih.govrsc.org

Future research should investigate the polymerization of this compound or its incorporation as a monomer into copolymers. The resulting polymers could possess unique properties due to the presence of the aminomethyl side group, which could be used for cross-linking, post-polymerization functionalization, or as a site for sensing interactions. These new polyaniline derivatives could find applications as chemical sensors, with studies demonstrating the high sensitivity of similar polymer films to moisture and ammonia. nih.govrsc.org

Furthermore, the amine groups on the molecule can be used to functionalize the surfaces of materials used in electronic and bioelectronic devices. researchgate.net For example, surface amine functionalization is a key step in creating stable, conductive interfaces between electronic devices and biological tissues. researchgate.net By incorporating this compound into these interfaces, it may be possible to tune the surface properties for improved device performance, such as in supercapacitors or biosensors. mdpi.com The development of thermosetting polymers like polybenzoxazines, which often derive from amine-containing precursors, for energy storage applications further highlights the potential for using this compound in advanced materials. mdpi.com

Responsive and Adaptive Materials Based on Aminomethyl Aniline Scaffolds

The development of "smart" materials that can respond to external stimuli is a burgeoning field of materials science. The aniline backbone of this compound is redox-active and can be polymerized to form conductive polymers. The presence of the aminomethyl group provides a site for further functionalization or for creating materials that are responsive to pH changes.

Future research could focus on synthesizing polymers and copolymers of this compound to create materials that exhibit multi-stimuli responsiveness. For instance, oligoaniline-modified vitrimers have been shown to respond to heat, light, pH, voltage, metal ions, and redox chemicals. By incorporating this compound into such systems, it may be possible to fine-tune these responses. The primary amine of the aminomethyl group could be used to cross-link polymer chains, creating hydrogels that swell or shrink in response to pH changes.

Table 1: Potential Stimuli-Responsive Applications of this compound-based Materials

| Stimulus | Potential Response Mechanism | Potential Application |

|---|---|---|

| pH | Protonation/deprotonation of the amine groups leading to changes in swelling or conductivity. | Drug delivery, sensors, artificial muscles. |

| Redox | Oxidation/reduction of the polyaniline backbone leading to changes in color and conductivity. | Electrochromic devices, sensors. |

| Light | Incorporation of photo-responsive moieties to the aminomethyl group. | Photo-switchable materials, optical data storage. |

Integration into Nanosystems and Hybrid Materials

The functional groups of this compound make it an ideal candidate for integration into nanosystems and the creation of hybrid materials. The amine groups can act as anchoring points for attaching the molecule to the surface of nanoparticles or for its incorporation as a ligand in metal-organic frameworks (MOFs).

Amine-functionalized MOFs have garnered significant attention for applications such as CO2 capture and catalysis. The specific geometry and basicity of the amines in this compound could lead to MOFs with tailored pore environments and enhanced performance. Future work could involve the synthesis and characterization of MOFs using this compound or its derivatives as organic linkers.

Furthermore, the molecule could be used to functionalize carbon nanotubes or graphene, creating hybrid materials with enhanced electrical and mechanical properties. The aniline moiety can participate in π-π stacking interactions with graphitic surfaces, while the aminomethyl group provides a reactive handle for further chemical modification.

Advanced Theoretical and Computational Modeling

To accelerate the discovery and optimization of materials based on this compound, advanced theoretical and computational modeling will be indispensable.

Machine Learning and AI in Reaction Prediction and Material Design

Generative deep learning models can be trained on large databases of known chemical reactions and material properties to design novel molecules with desired attributes. These models could be employed to suggest new derivatives of this compound with optimized properties for specific applications, such as enhanced conductivity or specific stimuli-responsiveness. ML models can also predict key physicochemical properties, which is crucial for a molecule where experimental data is scarce.

Table 2: Predicted Physicochemical Properties of N-Ethylaniline (an analogous compound)

| Property | Value | Source |

|---|---|---|

| Water Solubility | 5.96 g/L | ALOGPS |

| logP | 2.23 | ALOGPS |

| pKa (Strongest Basic) | 4.91 | ChemAxon |

This data is for N-ethylaniline and serves as an estimate for related structures like this compound.

Future research should focus on developing and training ML models specifically for functionalized anilines. By inputting known data from similar molecules, these models could predict reactivity ratios for polymerization, optimal conditions for synthesis, and the electronic properties of resulting materials.

Multi-Scale Modeling of Complex Chemical Phenomena

Multi-scale modeling, which combines different computational techniques to study phenomena across various length and time scales, will be crucial for understanding the behavior of materials derived from this compound.

At the quantum mechanical level, Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the monomer. This can provide insights into its polymerization mechanism and how its properties can be tuned by chemical modification. For example, DFT has been used to study the electronic properties of other aniline derivatives.

At a larger scale, molecular dynamics (MD) simulations can be used to study the morphology and dynamics of polymers and hybrid materials. MD simulations can help understand how polymer chains pack, how they interact with nanoparticles or surfaces, and how they respond to external stimuli at a molecular level. For instance, MD studies have been performed on solvated aniline monomers to understand their interfacial behavior.

By combining these computational approaches, researchers can build a comprehensive understanding of the structure-property relationships in materials based on this compound, guiding the rational design of new and improved functional materials.

Q & A

Basic: What synthetic routes are available for 4-(aminomethyl)-N-ethylaniline, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves alkylation of 4-(aminomethyl)aniline with ethyl halides (e.g., ethyl bromide) under basic conditions. A common approach includes:

- Reagents : Ethyl bromide, K₂CO₃ or NaOH as base.

- Solvents : Dichloromethane (DCM) or ethanol.

- Temperature : 25–40°C, yielding 65–80% efficiency under optimal conditions .

Key Considerations : - Base selection impacts reaction kinetics; stronger bases (e.g., NaOH) may accelerate alkylation but risk side reactions.

- Solvent polarity influences solubility of intermediates. Ethanol is preferred for polar intermediates, while DCM minimizes hydrolysis.

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (triplet, N-CH₂CH₃), δ 3.3–3.5 ppm (singlet, -CH₂NH₂), and aromatic protons (δ 6.5–7.5 ppm) confirm substituent positions .

- ¹³C NMR : Resonances near 40–45 ppm (N-CH₂CH₃) and 45–50 ppm (aminomethyl group) validate alkylation.

- IR Spectroscopy : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=C aromatic) confirm functional groups .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 165.1 (calculated for C₉H₁₄N₂) verifies molecular weight .

Advanced: How do electronic and steric effects of substituents influence its reactivity in further derivatization?

Methodological Answer:

- Electron-Donating Groups (EDGs) : Substituents like -OCH₃ on the aromatic ring increase nucleophilicity at the aminomethyl group, enhancing reactions with electrophiles (e.g., acyl chlorides) .

- Steric Hindrance : Bulky substituents (e.g., -N(CH₃)₂) reduce reaction rates in SN2 mechanisms. Computational studies (DFT) can model steric/electronic effects to predict regioselectivity .

- Case Study : In analogs like 4-[N-(2-pyrimidinyl)aminomethyl]aniline, substituents alter binding affinities with kinase enzymes, validated via molecular docking .

Advanced: How can computational models predict its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina to simulate binding with receptors (e.g., kinases). For example, docking studies on analogs revealed hydrogen bonding between the aminomethyl group and active-site residues (e.g., Asp1234 in Mer kinase) .

- Quantum Chemical Calculations : DFT/B3LYP methods optimize geometry and calculate charge distribution. Polar surface area (~50 Ų) predicts membrane permeability .

- MD Simulations : AMBER or GROMACS can model stability in aqueous environments, highlighting solvation effects on bioavailability .

Basic: What purification strategies are effective for isolating high-purity this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1) mixtures; purity ≥98% is achievable via slow cooling .

- Column Chromatography : Silica gel with eluents like ethyl acetate:hexane (1:4) separates unreacted precursors. Monitor fractions via TLC (Rf ~0.3–0.4) .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (gradient elution) resolve impurities. UV detection at λmax ~255 nm .

Advanced: How should researchers address contradictions in reported bioactivity data?

Methodological Answer:

- Systematic Error Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For instance, discrepancies in kinase inhibition may arise from ATP concentration variations .

- Replicate Studies : Conduct dose-response curves in triplicate using standardized protocols (e.g., 72-hour MTT assays).

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N,N-dimethyl analogs) to identify trends in structure-activity relationships (SAR) .

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

- Stability : Stable for ≥5 years at -20°C in anhydrous conditions. Avoid exposure to light or moisture to prevent decomposition .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis. Store as a hydrochloride salt to enhance stability .

- Decomposition Pathways : Hydrolysis of the ethylamine group in acidic/basic conditions; monitor via pH-controlled stability studies .

Advanced: How can researchers design experiments to elucidate its reaction mechanism with electrophiles?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .

- Intermediate Trapping : Use low-temperature NMR (-40°C) to detect transient species (e.g., nitrenes in azide reactions).

- Theoretical Modeling : Transition state analysis via Gaussian09 (MP2/cc-pVTZ) identifies activation energies for nucleophilic attack pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.